An In-depth Technical Guide to 4-Hydroxy-4'-iodobiphenyl: Chemical Properties and Structure
An In-depth Technical Guide to 4-Hydroxy-4'-iodobiphenyl: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Hydroxy-4'-iodobiphenyl. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and structural understanding.
Chemical Identity and Physical Properties
4-Hydroxy-4'-iodobiphenyl is a biphenyl derivative characterized by a hydroxyl group and an iodine atom at the para positions of the two phenyl rings.[1] This bifunctional nature makes it a valuable intermediate in organic synthesis.[1]
Table 1: Chemical Identifiers for 4-Hydroxy-4'-iodobiphenyl
| Identifier | Value |
| CAS Number | 29558-78-9[1] |
| IUPAC Name | 4'-Iodo-[1,1'-biphenyl]-4-ol |
| Molecular Formula | C₁₂H₉IO[1][2] |
| Synonyms | 4'-Iodobiphenyl-4-ol, 4-(4-iodophenyl)phenol, 4-Iodo-4'-hydroxybiphenyl[3] |
| InChI | InChI=1S/C12H9IO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H[1] |
| InChI Key | WJXIAMCDWSUSEI-UHFFFAOYSA-N |
| SMILES | Oc1ccc(cc1)c1ccc(I)cc1 |
Table 2: Physicochemical Properties of 4-Hydroxy-4'-iodobiphenyl
| Property | Value | Source |
| Molecular Weight | 296.11 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 196-202 °C | [4] |
| Boiling Point (Predicted) | 367.06 °C at 760 mmHg | [5] |
| pKa (Predicted) | 9.55 | [5] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Chemical Structure and Reactivity
The structure of 4-Hydroxy-4'-iodobiphenyl, featuring two aromatic rings linked by a single bond, allows for free rotation, influencing its conformational properties. The hydroxyl group imparts acidic properties and can act as a hydrogen bond donor and acceptor. The iodine substituent is a key functional group for various organic transformations. The carbon-iodine bond is relatively weak, making it a good leaving group in nucleophilic substitution reactions and a reactive site for cross-coupling reactions.[1]
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra, the following data is predicted based on the chemical structure and known spectroscopic trends.
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the hydroxyl-substituted ring will appear as two doublets, as will the protons on the iodine-substituted ring, due to symmetry. The chemical shifts would likely be in the range of δ 6.8-7.8 ppm. The phenolic proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR (Predicted): The carbon NMR spectrum will display 12 distinct signals for the carbon atoms. The carbon attached to the hydroxyl group will be shifted downfield (around 155-160 ppm), while the carbon bonded to the iodine will be shifted upfield (around 90-95 ppm) due to the heavy atom effect. The other aromatic carbons will resonate in the typical range of δ 115-140 ppm.
FT-IR: The FT-IR spectrum of 4-Hydroxy-4'-iodobiphenyl is expected to exhibit the following characteristic absorption bands:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.[6][7]
-
C-H stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹.[8]
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C=C stretch (aromatic): Absorptions in the 1400-1600 cm⁻¹ range.[8]
-
C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹.[8]
-
C-I stretch: A weak band in the fingerprint region, typically below 600 cm⁻¹.
Experimental Protocols
Synthesis of 4-Hydroxy-4'-iodobiphenyl
A plausible synthetic route to 4-Hydroxy-4'-iodobiphenyl is via a Suzuki coupling reaction between 4-iodophenol and 4-hydroxyphenylboronic acid.
Reaction Scheme: I-C₆H₄-OH + HO-C₆H₄-B(OH)₂ --[Pd Catalyst, Base]--> HO-C₆H₄-C₆H₄-I + H₂O + Boronic acid byproducts
Detailed Protocol (Adapted from a general Suzuki coupling protocol): [9]
-
Reaction Setup: To a round-bottom flask, add 4-iodophenol (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain it under a positive pressure of the inert gas.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Another potential synthetic route is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide.[10][11]
Caption: Workflow for the synthesis of 4-Hydroxy-4'-iodobiphenyl via Suzuki coupling.
Applications in Research and Drug Development
4-Hydroxy-4'-iodobiphenyl serves as a crucial building block in the synthesis of more complex molecules due to its two reactive sites.[1] The iodine atom is particularly useful for introducing further structural diversity through various cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.[1] The hydroxyl group can be readily functionalized, for instance, through etherification or esterification, to modulate the physicochemical properties of the resulting compounds.
Potential Biological Activity
While specific biological activities for 4-Hydroxy-4'-iodobiphenyl are not extensively documented, it has been mentioned as a useful antifouling agent.[2] The mechanism of its antifouling activity is not well-elucidated but may involve the disruption of biological processes in marine organisms.
Given its structural similarity to other biphenyl compounds with biological activities, it is a candidate for investigation in various therapeutic areas. For instance, many biphenyl-containing molecules exhibit activities such as anti-inflammatory, anti-cancer, and anti-microbial effects.
Hypothetical Signaling Pathway Involvement
Due to the lack of specific literature on the signaling pathways modulated by 4-Hydroxy-4'-iodobiphenyl, a hypothetical pathway is presented below for illustrative purposes, based on the activities of structurally related compounds. Biphenyl structures are known to interact with various receptors and enzymes.
Caption: A hypothetical signaling pathway for 4-Hydroxy-4'-iodobiphenyl.
Safety and Handling
Standard laboratory safety precautions should be observed when handling 4-Hydroxy-4'-iodobiphenyl. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Hydroxy-4'-iodobiphenyl is a versatile chemical compound with significant potential in organic synthesis and as a scaffold for the development of new materials and therapeutic agents. Its well-defined chemical properties and reactive functional groups make it a valuable tool for researchers and drug development professionals. Further investigation into its biological activities and potential signaling pathway interactions is warranted to fully explore its therapeutic potential.
References
- 1. 4-Hydroxy-4'-iodobiphenyl (29558-78-9) for sale [vulcanchem.com]
- 2. 4-HYDROXY-4'-IODOBIPHENYL | 29558-78-9 [chemicalbook.com]
- 3. 4-Hydroxy-4′-iodobiphenyl; 4-HYDROXY-4''-IODOBIPHENYL; 4-(4-Jod-phenyl)-phenol; 4''-iodo-biphenyl-4-ol; 4''-iodo-[1,1''-biphenyl]-4-ol; 4''-Jod-4-hydroxy-biphenyl; 4-iodo-4''-hydroxybiphenyl; 4-Hydroxy-4''-iodobiphenyl; 4-(4''-iodophenyl)phenol | Chemrio [chemrio.com]
- 4. 4-Hydroxy-4'-iodobiphenyl, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. 4-Hydroxy-4′-iodobiphenyl | 29558-78-9 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
